6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide
Overview
Description
6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C8H5BrClN3O and its molecular weight is 274.50 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Antitumor Agents : A study by Haider et al. (2014) in the Journal of the Brazilian Chemical Society discussed the synthesis of b-fused carbazoles, which are significant in the development of antitumor compounds. This process involved the transformation of 1-methylcarbazole-2,3-dicarboxylic acid dimethyl ester into 6-bromo and 6-nitro derivatives via electrophilic substitution, using N-bromosuccinimide as a reagent (Haider et al., 2014).
HIV Reverse Transcriptase Inhibitors : Heinisch et al. (1996) in Antiviral Chemistry and Chemotherapy synthesized a series of pyridazino[3,4-b][1,5]benzodiazepin-5-ones starting from 3,6-dichloropyridazine-4-carboxylic acid chloride. These compounds, structurally related to nevirapine, were screened as inhibitors of human immunodeficiency virus type 1 reverse transcriptase, highlighting the role of 6-bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide derivatives in antiviral research (Heinisch et al., 1996).
Antimicrobial and Antimalarial Activity : Bhatt et al. (2016) in Medicinal Chemistry synthesized new sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety. These compounds were tested for in vitro antimicrobial activity against various bacteria and also for antifungal and antimalarial activity (Bhatt et al., 2016).
Synthesis of Pyrrolo[2,3-c]pyridazines : A study by Deeb et al. (1992) in Zeitschrift für Naturforschung B reported the synthesis of ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate from 4-cyano-5,6-diphenyl-3(2H)-pyridazinone, highlighting the versatility of pyrrolo[1,2-b]pyridazine derivatives in creating novel heterocyclic compounds (Deeb et al., 1992).
Investigation of Central Nervous System Activities : Barlin et al. (1994) in the Australian Journal of Chemistry synthesized and tested various imidazo[1,2-b]pyridazines for their ability to displace [3H]diazepam from rat brain plasma membranes. This research contributes to understanding the potential CNS activities of compounds with the this compound structure (Barlin et al., 1994).
properties
IUPAC Name |
6-bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN3O/c9-4-1-6-7(10)5(8(11)14)2-12-13(6)3-4/h1-3H,(H2,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJUWOTXCPVZOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=NN2C=C1Br)C(=O)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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